molecular formula C9H9ClF3N B1385769 [2-Chloro-5-(trifluoromethyl)phenyl]ethylamine CAS No. 42266-12-6

[2-Chloro-5-(trifluoromethyl)phenyl]ethylamine

Cat. No. B1385769
CAS RN: 42266-12-6
M. Wt: 223.62 g/mol
InChI Key: DQQKMRTUNGLVEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 2-Chloro-5-(trifluoromethyl)phenol is an organic building block . It has a linear formula of ClC6H3(CF3)OH .


Molecular Structure Analysis

The molecular structure of a related compound, 5-[2-Chloro-5-(Trifluoromethyl)Phenyl]Furfural, has a molecular formula of C12H6ClF3O2 .


Physical And Chemical Properties Analysis

The related compound 5-[2-Chloro-5-(trifluoromethyl)phenyl]furfural has a melting point of 59-63 °C . Another related compound, 2-Chloro-5-(trifluoromethyl)phenol, is a liquid with a refractive index of n20/D 1.473 (lit.), a boiling point of 87-88 °C/38 mmHg (lit.), and a density of 1.459 g/mL at 25 °C (lit.) .

Safety and Hazards

The related compound 5-[2-Chloro-5-(trifluoromethyl)phenyl]furfural is classified as an Eye Irritant (category 2), Skin Irritant (category 2), and STOT SE 3 (may cause respiratory irritation) . The compound 2-Chloro-5-(trifluoromethyl)phenol also has similar hazard classifications .

properties

IUPAC Name

2-chloro-N-ethyl-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3N/c1-2-14-8-5-6(9(11,12)13)3-4-7(8)10/h3-5,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQKMRTUNGLVEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=CC(=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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